molecular formula C16H24N6O2S B5166313 3-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B5166313
M. Wt: 364.5 g/mol
InChI Key: KJPCUOIBHTYOMT-UHFFFAOYSA-N
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Description

The compound 3-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a pyridazine derivative with a piperazine ring substituted at position 3 by a butane sulfonyl group and at position 6 by a 3-methylpyrazole moiety.

Properties

IUPAC Name

3-(4-butylsulfonylpiperazin-1-yl)-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S/c1-3-4-13-25(23,24)21-11-9-20(10-12-21)15-5-6-16(18-17-15)22-8-7-14(2)19-22/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPCUOIBHTYOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common route includes the cyclization of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine . The reaction conditions often involve the use of polyphosphoric acid (PPA) as a cyclization agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₆H₂₄N₆O₂S 388.47 - Piperazine with butane sulfonyl (position 3)
- 3-Methylpyrazole (position 6)
Enhanced solubility due to sulfonyl group; potential kinase inhibition activity
3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine C₁₁H₁₄N₆ 230.27 - Unsubstituted piperazine (position 3)
- Pyrazole (position 6)
Simpler structure; lacks sulfonyl group, reducing hydrophilicity
3-(4-Biphenylsulfonylpiperazin-1-yl)-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine C₂₆H₂₈N₆O₂S 488.60 - Biphenyl sulfonyl piperazine (position 3)
- 3,4,5-Trimethylpyrazole (position 6)
Bulky substituents may enhance binding affinity but reduce solubility
3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine C₂₀H₁₈BrFN₄ 413.29 - Bromophenyl (position 3)
- Fluorophenyl-piperazine (position 6)
Halogenated groups improve metabolic stability
3-Chloro-6-(1H-pyrazol-1-yl)pyridazine C₇H₆ClN₃ 167.60 - Chlorine (position 3)
- Pyrazole (position 6)
Reactive chloro group enables further derivatization

Crystallographic and Conformational Insights

  • Pyridazine derivatives often exhibit planar geometries due to π-conjugation. For example, N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine shows an r.m.s. deviation of 0.044 Å from planarity, stabilized by intramolecular C–H⋯N hydrogen bonds .
  • The target compound ’s butane sulfonyl group may introduce torsional flexibility in the piperazine ring, affecting binding modes compared to rigid analogs like the biphenyl sulfonyl derivative .

Biological Activity

3-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₂₄N₄O₂S
  • Molecular Weight : 336.5 g/mol

The presence of a piperazine ring, a pyridazine core, and a pyrazole moiety suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific enzymatic pathways or receptors, potentially leading to enzyme inhibition or modulation of receptor activity. This interaction could result in various biological effects, including antimicrobial and antitumor activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing piperazine moieties have been studied for their efficacy against bacterial strains. The compound's structure may enhance its ability to penetrate microbial membranes, thereby exerting its effects.

Antitumor Activity

Studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have shown IC50 values in the low micromolar range against breast cancer (BT-474) and cervical cancer (HeLa) cell lines. Such findings indicate that this compound could possess significant antitumor potential.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of related piperazine derivatives reported that certain analogues displayed potent activity against cancer cell lines, with IC50 values as low as 0.99 µM for BT-474 cells. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting that similar effects might be anticipated for the compound .

Structure-Aactivity Relationship (SAR)

Research into the SAR of piperazine-containing compounds has revealed that modifications to the piperazine ring and substituents on the pyridazine core can significantly influence biological activity. The presence of electronegative groups or specific functional groups has been correlated with enhanced antimicrobial and anticancer properties .

Comparison with Similar Compounds

Compound Biological Activity IC50 Value (µM) Target
Compound AAntitumor0.99BT-474
Compound BAntimicrobial31.25Gram-positive bacteria
Compound CAntifungalVariesFungal strains

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. Key steps include:

  • Sulfonylation : Reacting piperazine with butane-1-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to install the sulfonyl group .
  • Coupling Reactions : Nucleophilic substitution or Buchwald-Hartwig amination to attach the modified piperazine and 3-methylpyrazole moieties to the pyridazine ring. Reaction conditions (e.g., Pd catalysts, ligands, solvent polarity) must be optimized to enhance yield and purity .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) to isolate the final product .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of substituents on the pyridazine and pyrazole rings. For example, distinct splitting patterns for protons on the piperazine sulfonyl group .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (412.5 g/mol) and formula (C₂₀H₂₄N₆O₂S) .
  • Infrared (IR) Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and pyridazine ring vibrations .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • Target Selection : Prioritize receptors/enzymes associated with pyridazine derivatives, such as neurotransmitter receptors (e.g., serotonin, dopamine) or kinases .
  • In Vitro Assays :
  • Binding Assays : Radioligand displacement studies (e.g., using [³H]-labeled ligands) to measure affinity .
  • Functional Assays : cAMP accumulation or calcium flux assays to evaluate agonist/antagonist activity .
  • Dose-Response Curves : Use 8–10 concentrations (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., known inhibitors) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of sulfonyl-piperazine derivatives in pyridazine-based systems?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and activation energies for sulfonylation or coupling reactions .
  • Reaction Path Screening : Use software like GRRM or AutoMeKin to explore alternative pathways and identify low-energy intermediates .
  • Molecular Electrostatic Potential (MEP) Maps : Predict nucleophilic/electrophilic sites on the pyridazine ring to guide substitution strategies .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using consistent cell lines (e.g., HEK293 for GPCRs) and buffer conditions (pH, ion concentrations) .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. Use statistical tools (ANOVA, Bayesian inference) to account for variability .
  • Proteomic Profiling : Compare off-target effects via kinase selectivity panels or thermal shift assays to explain divergent results .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

  • Methodological Answer :

  • Systematic Substituent Variation : Modify the butane-sulfonyl chain (e.g., branching, fluorination) or pyrazole methyl group to assess steric/electronic effects .
  • 3D-QSAR Models : Generate CoMFA/CoMSIA models using biological data from analogs to predict activity cliffs .
  • Crystallography : Solve X-ray structures of ligand-target complexes (e.g., protein-ligand PDB entries) to guide rational design .

Q. What advanced separation techniques improve purity for in vivo studies?

  • Methodological Answer :

  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) to resolve closely eluting impurities .
  • Chiral Separation : If enantiomers exist, employ chiral stationary phases (e.g., amylose-based) for resolution .
  • Lyophilization : Post-purification, lyophilize the compound to ensure stability for pharmacokinetic studies .

Methodological Considerations for Data Reproducibility

  • Reaction Documentation : Report exact equivalents, catalyst loadings, and temperature ramps to enable replication .
  • Negative Controls : Include in biological assays to rule out solvent/DMSO artifacts .
  • Open Data Sharing : Deposit synthetic procedures in platforms like ChemRxiv or SynArchive to foster collaborative optimization .

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